Cas no 847862-26-4 (tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
![tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/847862-26-4x500.png)
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- tert-Butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- Carbamic acid, (8-syn)-3-azabicyclo[3.2.1]oct-8-yl-, 1,1-dimethylethylester
- Tert-butyl N-[(1S,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- 1,1-Dimethylethyl N-(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (ACI)
- Carbamic acid, (8-anti)-3-azabicyclo[3.2.1]oct-8-yl-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate
- t-Butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- SCHEMBL20609237
- tert-butyl N-[(1S,5R)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- P16320
- AS-53315
- AKOS037644340
- AS-51253
- (8-anti)-8-Boc-amino-3-azabicyclo[3.2.1]octane
- syn-8-(Boc-amino)-3-azabicyclo[3.2.1]octane
- AKOS027327367
- tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- TERT-BUTYL N-[(1R,5S,8S)-3-AZABICYCLO[3.2.1]OCTAN-8-YL]CARBAMATE
- 847862-26-4
- tert-butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- MFCD26938414
- 847795-98-6
- XIB79598
- TERT-BUTYL(8-SYN)-3-AZABICYCLO[3.2.1]OCT-8-YLCARBAMATE
- AS-39224
- CS-0049768
- SCHEMBL18952742
- TERT-BUTYL (8-SYN)-3-AZABICYCLO[3.2.1]OCT-8-YLCARBAMATE
- tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate
- AKOS037643876
- TERT-BUTYL N-[(1R,5S,8R)-3-AZABICYCLO[3.2.1]OCTAN-8-YL]CARBAMATE
- CS-0049767
- tert-butyl (1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-ylcarbamate
- SCHEMBL20609236
- YHA21017
-
- MDL: MFCD18583409
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-
- InChIKey: HHYUNZXSGVNMOY-ILWJIGKKSA-N
- SMILES: N([C@@H]1[C@H]2CNC[C@@H]1CC2)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 226.168127949g/mol
- 同位素质量: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- XLogP3: 1.3
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8229-5G |
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
847862-26-4 | 97% | 5g |
¥ 7,101.00 | 2023-04-13 | |
eNovation Chemicals LLC | D590525-100mg |
tert-butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
847862-26-4 | 97% | 100mg |
$150 | 2024-07-21 | |
eNovation Chemicals LLC | D590525-250mg |
tert-butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
847862-26-4 | 97% | 250mg |
$195 | 2024-07-21 | |
ChemScence | CS-0049767-250mg |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 250mg |
$179.0 | 2022-04-26 | ||
TRC | T223230-50mg |
Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 50mg |
$ 700.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05375-1g |
tert-Butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 98% | 1g |
¥2488.0 | 2024-07-18 | |
eNovation Chemicals LLC | D590525-5G |
tert-butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
847862-26-4 | 97% | 5g |
$1335 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8229-10G |
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
847862-26-4 | 97% | 10g |
¥ 10,883.00 | 2023-04-13 | |
Aaron | AR00G8PB-25g |
Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 25g |
$3546.00 | 2023-12-13 | ||
A2B Chem LLC | AH56675-250mg |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 95% | 250mg |
$159.00 | 2024-04-19 |
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamateに関する追加情報
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate: A Comprehensive Overview
The compound tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate, identified by the CAS number 847862-26-4, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic amines, which have garnered considerable attention in recent years due to their unique structural properties and versatile functionalities.
Recent studies have highlighted the importance of bicyclic amines like tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate in drug discovery and materials science. The anti configuration of the bicyclo[3.2.1]octane ring system introduces a specific stereochemistry that can influence the compound's interaction with biological targets, making it a promising candidate for therapeutic applications.
One of the most notable advancements in the synthesis of this compound involves the use of catalytic asymmetric induction techniques, which have enabled researchers to achieve high enantioselectivity in its preparation. This development is particularly significant because it aligns with the growing demand for enantiopure compounds in pharmaceutical research.
In terms of pharmacological activity, tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate has shown potential as a modulator of ion channels, which are critical targets for treating various neurological disorders such as epilepsy and chronic pain. Recent experiments have demonstrated its ability to selectively bind to voltage-gated sodium channels, suggesting its role as a lead compound for developing novel antiepileptic drugs.
Beyond pharmacology, this compound has also found applications in polymer chemistry due to its ability to act as a crosslinking agent in certain polymeric systems. Its unique structure allows for the formation of robust networks with enhanced mechanical properties, making it valuable in the development of advanced materials for industrial use.
From an environmental perspective, researchers have been exploring the biodegradation pathways of tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate to assess its ecological impact. Preliminary findings indicate that under specific microbial conditions, the compound undergoes rapid degradation, reducing its persistence in natural ecosystems.
In conclusion, tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yli) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural uniqueness and functional versatility continue to drive innovative research, positioning it as a key player in future advancements in drug discovery and materials science.
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